1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a brominated aromatic ring, a pyrrolidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions One common approach starts with the bromination of 2-methylphenyl derivatives, followed by the formation of the pyrrolidine ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Reaction conditions are carefully controlled to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as azides or thiols.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring may also contribute to the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
- 1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(4-Fluoro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(4-Iodo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Comparison: Compared to its analogs, 1-(4-Bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific types of chemical reactions. The size and electronegativity of the bromine atom also influence the compound’s physical and chemical properties, making it distinct from its chloro, fluoro, and iodo counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-7-4-9(13)2-3-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOKUZNXZRYKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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